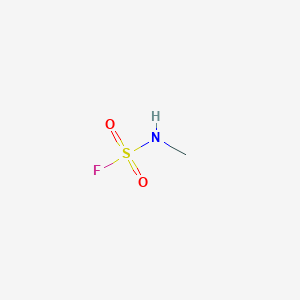

N-methylsulfamoyl fluoride

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, is a significant and rapidly expanding field in chemical science. wikipedia.org The unique characteristics of the fluorine atom make organofluorine compounds indispensable in numerous applications, including pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netnumberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.orgnumberanalytics.com This high bond strength contributes to the thermal and chemical stability of fluorinated compounds. wikipedia.org

The introduction of fluorine can influence a molecule's:

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the half-life of a drug. researchgate.net

Bioavailability and Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its absorption and distribution in biological systems. researchgate.netresearchgate.net

Binding Affinity: Fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially increasing a molecule's binding affinity to biological targets like enzymes. researchgate.net

Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups. researchgate.net

These effects have made fluorine a crucial element in the design of modern pharmaceuticals and agrochemicals. researchgate.netnih.govnih.gov The development of new synthetic methods for introducing fluorine into molecules remains an active area of research. researchgate.netmdpi.com

Sulfamoyl fluorides (R₂NSO₂F) are a class of sulfur(VI) fluorides that have become increasingly important in contemporary synthesis. thieme-connect.comclaremont.edu While historically less explored than their sulfonyl chloride counterparts, they have seen a resurgence of interest, largely due to their unique reactivity and stability. researchgate.netnih.gov

A key development in this area is the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced by Karl B. Sharpless and colleagues. acs.orgnih.govoup.com SuFEx is a new generation of "click chemistry" that utilizes the S-F bond to create robust links between molecular building blocks. acs.orgoup.com Sulfamoyl fluorides are important reagents within the SuFEx framework. nih.gov

Unlike the more reactive sulfonyl chlorides, sulfamoyl fluorides exhibit greater stability, particularly towards hydrolysis, yet retain sufficient reactivity to engage with a variety of nucleophiles under specific conditions. researchgate.netenamine.net This balanced reactivity makes them valuable for applications in drug discovery, chemical biology, and materials science. thieme-connect.comenamine.net N-disubstituted sulfamoyl fluorides, such as N-methylsulfamoyl fluoride, are noted for their high stability, representing the lower end of the reactivity spectrum for sulfur(VI) fluorides. claremont.eduoup.com This stability can be overcome through catalysis, for instance with Lewis acids, to enable their participation in SuFEx reactions. acs.orgnih.gov

Historical Development of this compound Chemistry

The synthesis of sulfamoyl fluorides dates back to the mid-20th century. google.com Early methods often involved the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or the conversion of sulfamoyl chlorides to their fluoride analogs using fluoride salts. google.comwikipedia.org However, these early procedures often had limitations, and the full potential of sulfamoyl fluorides was not widely recognized for many years. nih.gov

The landscape of sulfur(VI) fluoride chemistry was dramatically changed in 2014 with the establishment of SuFEx as a new category of click reaction. claremont.edunih.gov This conceptual breakthrough re-ignited interest in compounds like sulfamoyl fluorides. researchgate.net The development of more reliable and efficient synthetic protocols, including the use of solid SO₂F₂ surrogates and advanced catalytic systems, has made these compounds much more accessible for research. nih.govoup.com Recent synthetic advancements include the use of bismuth trifluoride for the efficient fluorination of N,N-branched sulfamoyl chlorides to produce compounds like N,N-dimethylsulfamoyl fluoride in high purity and yield. google.comjustia.com These modern methods have been crucial in expanding the applications of sulfamoyl fluorides from simple reagents to key components in the synthesis of complex molecules and functional materials. thieme-connect.com

Fundamental Research Questions and Objectives Pertaining to this compound

Current research involving this compound and related compounds is focused on several key areas, driven by their unique combination of stability and latent reactivity.

Key Research Objectives:

Development of Novel Synthetic Methodologies: A primary objective is the creation of new and more efficient methods for synthesizing sulfamoyl fluorides and for using them to build more complex molecules. thieme-connect.com This includes the development of catalytic systems, such as those using metal Lewis acids like Ca(NTf₂)₂, to activate the stable S-F bond for SuFEx reactions. nih.gov

Application as Chemical Probes: Due to their characteristic stability and specific reactivity, sulfamoyl fluorides are being explored as chemical probes for chemical biology. claremont.eduenamine.net A major research question is whether their low intrinsic reactivity can be harnessed to create highly selective covalent inhibitors for proteins, targeting specific nucleophilic amino acid residues within a protein's binding pocket. claremont.eduenamine.net

Materials Science Applications: There is growing interest in the use of N-alkylsulfamoyl fluorides in materials science. Research is exploring their potential as components in advanced materials, such as electrolyte solvents and additives for electrochemical devices like lithium-ion batteries. google.comgoogle.comjustia.com

Exploring Reactivity Profiles: A fundamental objective is to fully characterize the reactivity of N-disubstituted sulfamoyl fluorides. claremont.edu Researchers are investigating how their reactivity can be tuned and controlled to react selectively with different nucleophiles, which is crucial for their application in both organic synthesis and as biological tools. enamine.netnih.gov

These research efforts aim to expand the synthetic utility of this compound and its derivatives, establishing them as versatile tools for addressing challenges in medicine, biology, and materials science. thieme-connect.comclaremont.edu

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 32361-47-0 sigmaaldrich.comkeyorganics.net |

| Molecular Formula | CH₄FNO₂S sigmaaldrich.comkeyorganics.net |

| Molecular Weight | 113.11 g/mol keyorganics.net |

| IUPAC Name | methylsulfamoyl fluoride sigmaaldrich.com |

| InChI Key | WKBFOPPPPFIKOU-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: General Synthetic Methods for Sulfamoyl Fluorides

| Method | Description | Reagents | Reference(s) |

| From Secondary Amines | Direct reaction of a secondary amine with a sulfuryl fluoride source. | Sulfuryl fluoride (SO₂F₂), Sulfuryl chloride fluoride (SO₂ClF) | wikipedia.org |

| Halide Exchange | Conversion of a sulfamoyl chloride to the corresponding fluoride. | NaF, KF, HF, SbF₃, Bismuth trifluoride (BiF₃) | wikipedia.orgjustia.com |

| From SO₂F₂ Surrogates | Use of stable, solid reagents that release SO₂F₂ or an equivalent in situ. | 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (B1224126) | nih.gov |

| Hofmann Rearrangement | Rearrangement of sulfonamides to yield N-sulfamoyl fluorides. | Difluoro-λ³-bromane | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

N-methylsulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBFOPPPPFIKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methylsulfamoyl Fluoride and Its Derivatives

Direct Fluorination Strategies

Direct fluorination methods offer an efficient route to N-methylsulfamoyl fluoride (B91410), often proceeding under mild conditions with high yields. These strategies typically involve the use of specialized fluorinating agents that can selectively introduce a fluorine atom onto the sulfur atom of a suitable precursor.

Utilization of Specific Fluorinating Agents

The choice of fluorinating agent is paramount to the success of direct fluorination. Several reagents have been identified as particularly effective for the synthesis of sulfamoyl fluorides, each with its own distinct advantages and reaction protocols.

N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent that has proven effective in the synthesis of various organofluorine compounds. guidechem.comchemicalbook.com It is a stable, crystalline solid that is relatively easy to handle. beilstein-journals.org In the context of sulfamoyl fluoride synthesis, NFSI can be employed to fluorinate appropriate nitrogen-containing sulfur precursors. The reaction mechanism is believed to involve the electrophilic transfer of a fluorine atom from the NFSI to the sulfur center.

NFSI's versatility extends beyond simple fluorination; it can also act as an oxidant and an amination reagent under certain conditions. chemicalbook.combeilstein-journals.org This multifaceted reactivity allows for its application in a range of synthetic transformations. chemicalbook.comorganic-chemistry.orgresearchgate.net

Table 1: Applications of N-Fluorobenzenesulfonimide (NFSI) in Fluorination Reactions

| Application | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Electrophilic Fluorination | Electron-rich aromatic compounds, enol silicon ethers, enol lithium salts | Monofluorinated compounds | Can perform monofluorination reactions. guidechem.com |

| Asymmetric Fluorination | β-keto esters | Chiral α-fluoro esters | Utilized in mechanochemical asymmetric fluorinations. beilstein-journals.org |

Sulfur tetrafluoride (SF₄) is a potent deoxyfluorination reagent capable of converting various oxygen-containing functional groups into their corresponding fluorinated analogues. wikipedia.orgalchetron.com While it is a hazardous gas requiring specialized handling, its effectiveness in certain transformations makes it a valuable tool in synthetic chemistry. wikipedia.orgrsc.org SF₄ can convert sulfonic acids to their corresponding sulfonyl fluorides. wikipedia.org The reaction proceeds by replacing the hydroxyl group of the sulfonic acid with a fluorine atom.

The reactivity of SF₄ is attributed to its ability to act as a Lewis acid, which can be enhanced in the presence of hydrogen fluoride. wikipedia.org This activation facilitates the nucleophilic attack of the substrate on the sulfur center.

Table 2: Selected Deoxyfluorination Reactions Using Sulfur Tetrafluoride (SF₄)

| Substrate | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Carboxylic Acids | Trifluoromethyl Derivatives | Varies | wikipedia.org |

| Aldehydes and Ketones | Geminal Difluorides | Varies | wikipedia.org |

Potassium bifluoride (KHF₂), also known as potassium hydrogen fluoride, is a solid, inorganic compound that serves as a convenient source of fluoride ions in various chemical reactions. df-chemicals.comwikipedia.orgnih.gov It is often used as a nucleophilic fluorinating agent to replace other functional groups with fluorine. df-chemicals.com In the synthesis of sulfamoyl fluorides, KHF₂ can be used in conjunction with other reagents to achieve the desired transformation. kuleuven.be

One notable application involves the imidazole-to-fluorine exchange, where a sulfur(VI) imidazole (B134444) precursor reacts with KHF₂ in the presence of an acid to yield the corresponding sulfonyl fluoride. organic-chemistry.org This method is particularly advantageous as it often proceeds under mild conditions and can be adapted for mechanochemical synthesis. kuleuven.be

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. kuleuven.beresearchgate.net Ball milling is a common mechanochemical technique where reactants are ground together in a vessel with milling balls. youtube.com

This solvent-free approach has been successfully applied to the synthesis of sulfonyl fluorides. kuleuven.beresearchgate.net For instance, the reaction of sulfur(VI) imidazoles with potassium bifluoride (KHF₂) and acetic acid can be carried out in a mixer mill to produce sulfonyl fluorides in good to excellent yields. kuleuven.be These mechanochemical methods often result in shorter reaction times and simplified purification procedures compared to their solution-based counterparts. beilstein-journals.orgkuleuven.be

Fluorination of Sulfamoyl Chlorides via Fluoride Sources

A well-established method for the synthesis of sulfamoyl fluorides involves the halogen exchange reaction of the corresponding sulfamoyl chlorides. wikipedia.org This approach relies on the use of a fluoride source to displace the chloride ion from the sulfamoyl chloride precursor.

Various fluoride-donating reagents can be employed for this purpose, including sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), and antimony trifluoride (SbF₃). wikipedia.org The choice of fluoride source and reaction conditions can be optimized to achieve high yields of the desired sulfamoyl fluoride.

Synthesis from Secondary Amines

The direct reaction of secondary amines with sulfuryl fluoride or its derivatives represents a common and efficient approach for the synthesis of N,N-disubstituted sulfamoyl fluorides.

**2.2.1. Reactions with Sulfuryl Fluoride (SO₂F₂) **

Sulfuryl fluoride (SO₂F₂) is a readily available and highly reactive gas that serves as a direct source of the -SO₂F group for the synthesis of sulfamoyl fluorides from secondary amines. The reaction typically proceeds by bubbling SO₂F₂ gas through a solution of the secondary amine in the presence of a suitable base and catalyst.

The general reaction involves the nucleophilic attack of the secondary amine on the sulfur atom of SO₂F₂, leading to the displacement of a fluoride ion. A base, commonly a tertiary amine such as triethylamine (B128534) (Et₃N), is required to neutralize the hydrogen fluoride (HF) generated during the reaction. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to enhance the reaction rate. nih.gov This method is particularly effective for secondary amines; primary amines are more prone to forming adducts that can lead to side reactions. nih.gov

Recent advancements have utilized flow chemistry to manage the gaseous nature of SO₂F₂ safely and efficiently. A modular flow platform allows for the on-demand generation of SO₂F₂ from sulfuryl chloride (SO₂Cl₂) and potassium fluoride (KF), which is then directly mixed with the amine substrate. uva.nl This approach offers improved safety, scalability, and reaction control. uva.nl

| Amine Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Dialkyl-substituted amines | SO₂F₂ | Et₃N, DMAP | Dialkylsulfamoyl fluoride | Good to Excellent |

| Various secondary amines | SO₂F₂ (generated in-flow) | Flow reactor, base (e.g., Et₃N) | Corresponding sulfamoyl fluoride | High |

Reactions with Sulfuryl Chloride Fluoride (SO₂ClF)

Sulfuryl chloride fluoride (SO₂ClF) is another effective reagent for the synthesis of sulfamoyl fluorides from secondary amines. As a mixed dihalide of sulfuryl fluoride, it offers a balance of reactivity and selectivity. The reaction mechanism is analogous to that with sulfuryl fluoride, where the secondary amine attacks the sulfur center. In this case, the chloride ion is the leaving group, which is generally a better leaving group than fluoride, potentially leading to milder reaction conditions.

The use of SO₂ClF provides a convenient alternative to gaseous SO₂F₂, as it is a liquid at room temperature. This simplifies handling and stoichiometry control. The reaction of a secondary amine, such as methylamine, with SO₂ClF in the presence of a base would be expected to yield N-methylsulfamoyl fluoride. This method is a valuable tool in the construction of sulfonyl and sulfamoyl fluorides. nih.gov

Functional Group Transformation Methodologies

Conversion from Sulfamides

The conversion of a sulfamide (B24259) to a sulfamoyl fluoride is a less common but viable synthetic strategy. This transformation essentially involves the replacement of an amino or substituted amino group on the sulfonyl core with a fluorine atom. One documented approach involves the reaction of trichlorophosphonitridosulfuryl chloride with hydrogen fluoride in the presence of a Lewis acid to produce amidosulfuryl fluoride. google.com While this specific example leads to the parent amidosulfuryl fluoride, the underlying principle of cleaving a nitrogen-sulfur bond and forming a sulfur-fluorine bond is relevant.

A more direct precedent for N-alkylated derivatives involves the reaction of N,N-disubstituted sulfamides with a suitable fluorinating agent. The challenge in this transformation lies in the selective cleavage of one of the N-S bonds while introducing the S-F bond.

Hofmann Rearrangement of Sulfonamides

The Hofmann rearrangement, a classical organic reaction that converts a primary amide to a primary amine with one fewer carbon atom, has been adapted for the synthesis of N-substituted sulfamoyl fluorides from primary sulfonamides. wikipedia.org This is not a direct conversion in the traditional sense but rather a rearrangement that results in the formation of the desired sulfamoyl fluoride structure.

A key development in this area is the use of hypervalent iodine or bromine reagents. For instance, the reaction of primary arenesulfonamides with p-trifluoromethylphenyl(difluoro)-λ³-bromane at room temperature affords N-arylsulfamoyl fluorides in high yields. nih.govacs.org The proposed mechanism for this transformation is distinct from the classical Hofmann rearrangement as it is suggested not to involve the generation of a sulfonyl nitrene intermediate. nih.govacs.org This method has been shown to be effective for arenesulfonamides bearing both electron-donating and electron-withdrawing substituents. nih.govacs.org While the reported examples focus on N-aryl derivatives, this methodology establishes a proof of principle for the conversion of the sulfonamide functional group to an N-substituted sulfamoyl fluoride.

| Sulfonamide Substrate | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| p-Toluenesulfonamide | p-trifluoromethylphenyl(difluoro)-λ³-bromane | Benzene | N-p-tolylsulfamoyl fluoride | High |

| Arenesulfonamides with various substituents | p-trifluoromethylphenyl(difluoro)-λ³-bromane | Benzene | Corresponding N-arylsulfamoyl fluoride | High |

Fluorination of Sulfamoyl Nonfluorohalide Compounds

The fluorination of sulfamoyl nonfluorohalide compounds, most commonly sulfamoyl chlorides, is a widely used and robust method for the synthesis of sulfamoyl fluorides. This reaction is a type of halogen exchange (Halex) reaction, where a chloride (or other halide) is displaced by a fluoride ion. acsgcipr.org

A variety of fluorinating agents can be employed for this transformation. Common sources of fluoride ions include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides (R₄NF). The reaction is typically carried out in a dipolar aprotic solvent to enhance the nucleophilicity of the fluoride ion. acsgcipr.org For the synthesis of this compound, the precursor N-methylsulfamoyl chloride would be treated with one of these fluorinating agents. The choice of fluoride source and reaction conditions can be optimized to achieve high yields. This method is advantageous due to the often greater accessibility and stability of sulfamoyl chlorides compared to other precursors.

| Substrate | Fluorinating Agent | Solvent | Product | General Yield |

|---|---|---|---|---|

| N-Methylsulfamoyl chloride | Potassium fluoride (KF) | Dipolar aprotic (e.g., Acetonitrile) | This compound | Good to High |

| N-Methylsulfamoyl chloride | Cesium fluoride (CsF) | Dipolar aprotic (e.g., DMF) | This compound | Good to High |

| N-Methylsulfamoyl chloride | Tetrabutylammonium fluoride (TBAF) | Dipolar aprotic (e.g., THF) | This compound | Good to High |

Bismuth Trifluoride (BiF₃) Mediated Fluorination

A noteworthy advancement in the synthesis of N,N-branched sulfamoyl fluorides, including this compound derivatives, is the use of Bismuth Trifluoride (BiF₃) as a fluorinating agent. digitellinc.comacs.org This method provides a high-yield, economical, and safe route for producing high-purity N,N-dialkyl sulfamoyl fluoride compounds on a commercial scale. The process involves the direct fluorination of an N,N-branched sulfamoyl nonfluorohalide, such as N,N-dimethylsulfamoyl chloride, by reacting it with BiF₃. digitellinc.comuva.nl

The general reaction scheme involves contacting the sulfamoyl halide (X-SO₂-NR₂) with BiF₃, which results in a halogen exchange to form the desired sulfamoyl fluoride (F-SO₂-NR₂) and a bismuth trihalide (BiX₃) as a byproduct. digitellinc.com This process is particularly advantageous as the BiX₃ byproduct can be recycled to regenerate BiF₃, adding to the economic and environmental viability of the method. For instance, bismuth trichloride (B1173362) (BiCl₃) can be reacted with sodium hydroxide (B78521) to form bismuth(III) oxide (Bi₂O₃), which is then treated with hydrofluoric acid to regenerate BiF₃. acs.org

Detailed research findings have demonstrated the effectiveness of this methodology with specific examples. The synthesis of N,N-dimethyl sulfamoyl fluoride from its corresponding chloride precursor using BiF₃ has been achieved with yields greater than 95%. digitellinc.com Similarly, N,N-diethyl sulfamoyl fluoride has been synthesized with yields exceeding 93%. digitellinc.com

| Starting Material | Product | Yield |

|---|---|---|

| N,N-dimethyl sulfamoyl chloride | N,N-dimethyl sulfamoyl fluoride | >95% |

| N,N-diethyl sulfamoyl chloride | N,N-diethyl sulfamoyl fluoride | >93% |

Non-Aqueous Reaction Conditions

The BiF₃-mediated fluorination is conducted under non-aqueous conditions, which contributes to the high purity of the final product. acs.org The reaction is typically carried out by heating a mixture of the N,N-branched sulfamoyl chloride and BiF₃. digitellinc.com The reaction temperature can vary, with typical ranges from 20°C to 110°C. For example, the reaction mixture may be heated to 65°C for a couple of hours, followed by a prolonged period of heating at a higher temperature, such as 100-110°C, to ensure the completion of the reaction. digitellinc.com The product is then isolated by distillation under reduced pressure. digitellinc.com The absence of water minimizes side reactions and simplifies the purification process, making it a robust method for industrial applications.

Catalytic Synthesis Routes

The development of catalytic methods for the formation of sulfonyl fluorides represents a significant leap forward in synthetic efficiency and substrate scope. These routes often operate under milder conditions and offer novel pathways to these valuable compounds.

Photoredox Catalysis for Sulfonyl Fluoride Formation

Photoredox catalysis has emerged as a powerful tool for the synthesis of sulfamoyl fluorides through radical-mediated pathways. acs.orgosaka-u.ac.jp This approach utilizes visible light to initiate chemical transformations under mild conditions. A key innovation in this area is the development of bench-stable, photoredox-active reagents, such as N-fluorosulfamoyl pyridinium (B92312) salts (NFSAPs) and 1-fluorosulfamoyl-pyridinium (FSAP) salts, which serve as effective precursors to the fluorosulfamoyl radical (•NSO₂F). acs.orgosaka-u.ac.jp

Upon irradiation with visible light in the presence of a photocatalyst, these reagents generate the highly reactive fluorosulfamoyl radical. This radical can then engage in C-H functionalization of various (hetero)arenes or addition reactions with alkenes. osaka-u.ac.jp This direct fluorosulfonamidation allows for the installation of the NSO₂F group onto a wide range of substrates, leading to the formation of N-aryl, N-alkyl, and N-alkenyl sulfamoyl fluorides. acs.org The versatility of this method has been demonstrated in the late-stage functionalization of complex molecules, including pharmaceuticals and peptides. acs.org

Copper-Catalyzed Fluorosulfonylation

Copper catalysis has been effectively employed in related aminosulfonylation reactions, which involve the introduction of both an amino and a sulfonyl group. For instance, a copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates has been developed to produce sulfonylated 1,3-oxazines. digitellinc.comuva.nl While these methods showcase copper's utility in forming N-S and C-S bonds in a single operation, the direct copper-catalyzed synthesis of N-substituted sulfamoyl fluorides via fluorosulfonylation is less commonly documented in recent literature. More established copper-catalyzed methods focus on the synthesis of arenesulfonyl fluorides from starting materials like arenediazonium salts. eurekalert.org

Organobismuth(III) Complex Catalysis

A novel catalytic approach utilizing well-defined organobismuth(III) complexes has been developed for the synthesis of aryl sulfonyl fluorides from (hetero)aryl boronic acids. nih.govorganic-chemistry.orgacs.org This redox-neutral catalytic cycle is significant because the bismuth center maintains its Bi(III) oxidation state throughout the process. nih.govorganic-chemistry.org The catalytic cycle involves three key steps:

Transmetalation: The organobismuth(III) catalyst reacts with an aryl boronic acid to form an arylbismuth intermediate.

SO₂ Insertion: Sulfur dioxide then inserts into the Bi-C bond of the intermediate to yield an O-bound bismuth sulfinate complex. nih.gov

Fluorination: This sulfinate intermediate is then converted to the final aryl sulfonyl fluoride in the presence of an electrophilic fluorine source, regenerating the Bi(III) catalyst. acs.org

This catalytic system has demonstrated excellent yields and a broad tolerance for various functional groups on the aryl and heteroaryl boronic acids. nih.govorganic-chemistry.orgacs.org However, the application of this specific organobismuth(III) catalytic system to the synthesis of this compound or other sulfamoyl fluorides has not been detailed in the available research.

Green Chemistry and Sustainable Synthesis Innovations

One significant advancement is the development of synthetic protocols that use water as a solvent. digitellinc.com By employing a surfactant-based catalytic system, nucleophilic fluorination of sulfonyl chlorides to sulfonyl fluorides has been successfully achieved in water with good conversions. digitellinc.com This avoids the use of volatile and often toxic organic solvents.

Flow chemistry represents another major stride in sustainable synthesis. A modular flow platform has been designed to generate and use hazardous gaseous reagents like sulfuryl fluoride (SO₂F₂) on demand and in a closed system. uva.nl This technology minimizes risks associated with handling toxic gases, reduces reaction times, and allows for a broad substrate scope, enabling the efficient synthesis of both fluorosulfates and sulfamoyl fluorides. uva.nl

The development of novel, safer reagents is also a key aspect of green synthesis. For example, a new process utilizes an easily handled, highly reactive solid reagent (SHC5®) in combination with potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com This method is environmentally friendly as it only produces non-toxic sodium and potassium salts as byproducts, eliminating the need for harsh and toxic chemicals. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com

Furthermore, electrochemical methods offer a sustainable alternative by avoiding the need for chemical oxidants. The electrochemical oxidative coupling of thiols with potassium fluoride provides a direct, oxidant-free route to sulfonyl fluorides. thieme.de Solvent-free synthesis using mechanochemistry, where mechanical force in a mixer mill is used to drive the reaction, is another innovative approach that reduces solvent waste. youtube.com

| Innovation | Description | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Use of water as a solvent with a surfactant-based catalyst for fluorination. | Avoids toxic organic solvents, environmentally benign. | digitellinc.com |

| Flow Chemistry | On-demand generation and use of gaseous reagents like SO₂F₂ in a modular flow system. | Enhanced safety, reduced reaction times, broad scope. | uva.nl |

| Novel Green Reagents | Use of solid reagents (e.g., SHC5®) with KF, producing only non-toxic salt byproducts. | Safe, low-cost, minimal environmental impact. | osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com |

| Electrochemistry | Oxidative coupling of thiols and KF without the need for chemical oxidants. | Avoids stoichiometric oxidant waste, mild conditions. | thieme.de |

| Mechanochemistry | Solvent-free synthesis using mechanical milling to drive the reaction. | Eliminates solvent use and waste. | youtube.com |

Reactivity and Reaction Mechanisms of N Methylsulfamoyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a click reaction that involves the substitution of the fluoride atom on a sulfur(VI) center with a nucleophile. While sulfonyl fluorides are common substrates in SuFEx chemistry, sulfamoyl fluorides like N-methylsulfamoyl fluoride are also utilized, though they exhibit different reactivity profiles. The nitrogen atom's electron-donating nature reduces the electrophilicity of the sulfur center, making sulfamoyl fluorides generally less reactive than their sulfonyl fluoride counterparts and often necessitating specific activation strategies.

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism of SuFEx reactions. While direct computational studies on this compound are limited, the reaction between methanesulfonyl fluoride and methylamine serves as a well-studied and relevant model. These investigations reveal that the reaction proceeds through a concerted, one-step mechanism.

The SuFEx reaction of sulfonyl fluorides with primary amines is understood to proceed via an SN2-type reaction mechanism nih.govacs.orgnih.govresearchgate.netchemrxiv.org. In this pathway, the nucleophilic amine attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile is partially bonded to the sulfur, and the sulfur-fluorine bond is partially broken. The reaction proceeds through a backside attack, resulting in the inversion of the configuration at the sulfur center. This concerted mechanism involves the simultaneous formation of the new sulfur-nucleophile bond and the cleavage of the sulfur-fluoride bond nih.gov.

Computational studies on the reaction of methanesulfonyl fluoride with methylamine have demonstrated that the presence of a complementary base, such as trimethylamine (N(CH₃)₃), is crucial for significantly lowering the reaction's activation energy barrier nih.govacs.orgnih.govresearchgate.netchemrxiv.org. The primary role of the base is to increase the nucleophilicity of the attacking amine by forming a hydrogen bond, thereby facilitating its attack on the sulfur center nih.govnih.gov. This interaction stabilizes the transition state and makes the reaction more favorable. Tertiary amine bases are particularly effective as they can act as proton acceptors without competing as nucleophiles in the reaction nih.gov.

The thermodynamics of the SuFEx reaction are generally favorable, with the formation of a stable S-N bond and hydrogen fluoride. However, the kinetics can be slow without proper activation, due to a high activation energy barrier.

Computational studies on the model reaction of methanesulfonyl fluoride (1) with methylamine (2) to form the corresponding sulfonamide (3) and hydrogen fluoride provide quantitative insights into the reaction's energetics.

| Reaction Species | ΔE° (kJ/mol) | ΔG° (kJ/mol) | ΔE‡ (kJ/mol) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| Reactants (1 + 2) | -46 | -45 | 155 | 158 |

| Reactants + N(CH₃)₃ | -78 | -78 | 109 | 112 |

Data sourced from computational studies on a model system and may not represent the exact values for this compound. The energies are relative to the pre-complex of the reactants.

The data clearly illustrates the significant impact of a complementary base on the reaction kinetics. The activation energy barrier (ΔE‡) is reduced by 46 kJ/mol in the presence of trimethylamine, making the reaction significantly faster.

Due to their reduced reactivity, sulfamoyl fluorides often require specific activation to undergo efficient SuFEx reactions. Several strategies have been developed to overcome this challenge:

Lewis Acid Catalysis : The use of Lewis acids, such as calcium(II) triflimide (Ca(NTf₂)₂), in combination with a Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be an effective method for activating sulfamoyl fluorides for reactions with amines. The Lewis acid is thought to coordinate to the sulfamoyl fluoride, increasing the electrophilicity of the sulfur atom, while the base activates the amine nucleophile.

N-Heterocyclic Carbenes (NHCs) : NHCs have been employed as organocatalysts for the SuFEx reactions of sulfamoyl fluorides acs.org. NHCs can act as potent Brønsted bases, activating the nucleophile through hydrogen bonding acs.org.

Base-Promoted Reactions : Strong bases can be used to deprotonate the amine nucleophile, significantly increasing its reactivity towards the sulfamoyl fluoride.

These activation strategies enable the versatile use of sulfamoyl fluorides like this compound in SuFEx click chemistry for the synthesis of a wide range of sulfamides.

Mechanistic Investigations of SuFEx Reactions

Electrophilic Fluorination Pathways Involving this compound Analogues

Analogues of this compound, specifically N-fluoro-N-alkylsulfonamides, are part of a broader class of N-F compounds used as electrophilic fluorinating agents. wikipedia.orgnih.gov These reagents provide an alternative to more hazardous fluorinating agents like elemental fluorine by offering greater stability and safer handling. wikipedia.org The development of such reagents has been centered on diminishing the electron density on the fluorine atom by attaching it to an electron-withdrawing nitrogen atom, thereby making the fluorine atom electrophilic. wikipedia.org

Mechanistic Controversies: SN2 vs. Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination by N-F reagents, including analogues of this compound, has been a subject of considerable debate. The primary controversy lies in whether the reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway or a single-electron transfer (SET) mechanism.

In the SN2 mechanism , a carbon-centered nucleophile directly attacks the electrophilic fluorine atom, leading to the simultaneous formation of a C-F bond and the breaking of the N-F bond. Evidence supporting this pathway includes observations that aryl Grignard reagents and aryllithiums provide similar yields of fluorobenzene when reacted with N-fluoro-o-benzenedisulfonimide (NFOBS), despite their differing tendencies to engage in SET processes. wikipedia.org Furthermore, experiments using radical probes with certain enol ethers have failed to yield rearranged products, which would be expected if radical intermediates, characteristic of a SET pathway, were formed. wikipedia.org More recent kinetic studies involving 1,3-dicarbonyl compounds and various N-F reagents also point towards the SN2 mechanism as being more probable.

Conversely, the SET mechanism proposes an initial transfer of a single electron from the nucleophile to the N-F reagent. This transfer would generate a radical cation from the nucleophile and a radical anion of the N-F reagent, which would then fragment to produce a fluorine radical and a sulfonamide anion. The fluorine radical would subsequently combine with the alkyl radical to form the final product. A significant argument against the definitive dismissal of the SET pathway is that the lifetime of the potential radical intermediates is predicted to be extremely short, possibly too short for detection by even the most sensitive radical probes. wikipedia.org It is postulated that an immediate recombination of the radicals could occur following the electron transfer. This ongoing debate highlights the complexity of the fluorination process with these reagents.

Design Principles of N-F Electrophilic Fluorinating Reagents

The effectiveness of N-F electrophilic fluorinating reagents is fundamentally linked to their molecular design, which aims to render the fluorine atom electron-deficient and thus, reactive towards nucleophiles. The core design principle involves attaching the nitrogen atom to strong electron-withdrawing groups. wikipedia.org

While N-fluorosulfonamides are considered relatively mild fluorinating agents, their reactivity can be significantly enhanced. wikipedia.orgnih.gov Key design strategies include:

Incorporation of Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the sulfonyl group increases the electrophilicity of the fluorine atom. For instance, N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), which contain two sulfonyl groups attached to the nitrogen, are substantially more reactive than N-fluorosulfonamides. wikipedia.org

Cationic Nitrogen Centers: Creating a positive charge on the nitrogen atom dramatically increases the fluorinating power of the reagent. This is because the cationic nitrogen exerts a powerful pull on the electrons of the N-F bond, making the fluorine atom highly electrophilic. wikipedia.org Reagents like N-fluoropyridinium salts and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are prime examples of this principle and are among the most potent electrophilic fluorinating agents. wikipedia.orgnih.gov

Steric Hindrance: The steric environment around the N-F bond can also be modulated to control reactivity and selectivity.

The fluorinating strength of these reagents can be tuned by altering the substituents, allowing for the selection of an appropriate reagent for a specific substrate to optimize yields and minimize side reactions. nih.gov

Stereoselective Fluorination Strategies

Achieving stereocontrol in fluorination reactions is a significant goal in organic synthesis, and strategies using N-F reagents have been developed to address this. These methods can be broadly categorized as diastereoselective and enantioselective.

Diastereoselective Fluorination: This approach often involves the use of chiral auxiliaries attached to the nucleophilic substrate. For the fluorination of carbonyl compounds, for example, chiral oxazolidinones have been successfully employed to direct the approach of the fluorinating agent, leading to the formation of one diastereomer in preference to the other. wikipedia.org

Enantioselective Fluorination: This more challenging strategy typically employs a chiral fluorinating agent. Significant progress has been made using N-fluoroammonium salts derived from cinchona alkaloids. wikipedia.org These chiral reagents can differentiate between enantiotopic faces of a prochiral nucleophile, leading to the formation of an excess of one enantiomer of the fluorinated product. Chiral N-fluoro sultams, derived from camphor, were among the first optically active N-F reagents developed for this purpose. nih.gov

Nucleophilic Reactivity and Substitution Dynamics

While N-F compounds are known for their role in electrophilic fluorination, the sulfamoyl fluoride moiety (–SO₂F) itself can act as an electrophilic center, undergoing nucleophilic substitution at the sulfur atom. In this context, the fluoride ion acts as a leaving group.

Interactions with Various Nucleophiles (e.g., Amines)

The sulfur atom in this compound is electrophilic and can be attacked by a variety of nucleophiles. The reaction with amines is particularly noteworthy and forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This reaction involves the displacement of the fluoride ion by an amine to form a new sulfamide (B24259) linkage.

The S(VI)-F bond is exceptionally stable under many conditions, which makes sulfamoyl fluorides robust functional groups. nih.gov However, under specific activating conditions, they readily react with nucleophiles. The SuFEx reaction with primary and secondary amines is a powerful tool for creating diverse molecular connections, allowing for the synthesis of a wide array of sulfamides. nih.gov For instance, sulfamoyl fluoride-functionalized nucleosides have been shown to react with various amines, including ammonia, primary alkylamines (such as methylamine and t-butylamine), benzylamine, and aniline derivatives, to yield the corresponding sulfamide products. nih.gov

| Nucleophile | Product Type |

| Primary Amines (R-NH₂) | N-Substituted Sulfamide |

| Secondary Amines (R₂NH) | N,N-Disubstituted Sulfamide |

| Ammonia (NH₃) | Unsubstituted Sulfamide |

| Alcohols (R-OH) | Sulfamate Ester |

This interactive table summarizes the types of products formed from the reaction of a sulfamoyl fluoride with different nucleophiles.

Strategies for Overcoming Fluoride's Nucleophilicity Challenges

A primary challenge in the nucleophilic substitution of sulfamoyl fluorides is the poor leaving group ability of the fluoride ion. Fluoride is a small, highly electronegative, and basic anion, which forms a very strong bond with the sulfur(VI) center. nih.gov Consequently, the S(VI)-F bond does not readily cleave to accommodate an incoming nucleophile.

To facilitate this substitution, strategies have been developed to activate the sulfamoyl fluoride and transform the fluoride into a better leaving group. These strategies effectively lower the activation energy for the nucleophilic attack. Key approaches include:

Lewis Acid Catalysis: The addition of a stoichiometric amount of a Lewis acid can activate the –SO₂F group. For example, the use of Ca(NTf₂)₂ in conjunction with a suitable amine mediator like DABCO has been shown to effectively promote the conversion of sulfamoyl fluorides into sulfamides. nih.gov The Lewis acid likely coordinates to the fluorine atom, weakening the S-F bond and making the sulfur atom more susceptible to nucleophilic attack.

Silyl-Mediated Activation: The presence of silicon-based reagents can also facilitate the reaction. These reagents can act as fluoride scavengers, forming a thermodynamically favorable Si-F bond, which drives the reaction forward.

Base-Mediated Pathways: In some cases, the reaction can be promoted by a suitable base, which may deprotonate the nucleophile, increasing its reactivity, or interact with the sulfamoyl fluoride itself.

These activation methods are crucial for harnessing the reactivity of the sulfamoyl fluoride group, enabling its use as a versatile connector in chemical synthesis. nih.gov

Deoxyfluorination Reactions Utilizing Sulfamoyl Fluorides

The conversion of alcohols to alkyl fluorides, a process known as deoxyfluorination, is a pivotal transformation in medicinal chemistry and drug design. Sulfonyl fluorides have emerged as a versatile and tunable class of reagents for this purpose, offering advantages in stability and selectivity over classical reagents like diethylaminosulfur trifluoride (DAST). researchgate.netnih.govcas.cn While this compound is a specific type of sulfamoyl fluoride, the general mechanism involves the activation of an alcohol's hydroxyl group, followed by nucleophilic displacement with a fluoride ion. researchgate.netcas.cn

The reaction is typically facilitated by a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The process begins with the reaction between the alcohol and the sulfamoyl fluoride to form a sulfamate ester intermediate. This intermediate is a much better leaving group than the original hydroxyl group. Subsequently, a fluoride ion, often from the base's counter-ion or an added fluoride source, attacks the carbon atom in an SN2 fashion, displacing the sulfamate group and forming the C-F bond. researchgate.net

The reactivity and selectivity of the deoxyfluorination process can be finely tuned by altering the structure of the sulfonyl fluoride. researchgate.net Reagents like 2-pyridinesulfonyl fluoride (PyFluor) and N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) have been developed to improve reaction rates and chemoselectivity, minimizing common side reactions like elimination. cas.cnsemanticscholar.org SulfoxFluor, for example, has demonstrated superiority over both PyFluor in reaction speed and perfluorobutanesulfonyl fluoride (PBSF) in fluorine economy. cas.cnsemanticscholar.org This tunability allows for the efficient fluorination of a wide range of alcohols, including primary, secondary, and even sterically hindered ones. nih.govcas.cn

Radical Generation and Trapping Studies

Sulfamoyl radicals (R₂NSO₂•) are valuable intermediates in organic synthesis, enabling the construction of sulfonamides, a privileged functional group in pharmaceuticals. dtu.dkacs.org While traditional methods for sulfonamide synthesis often involve sulfonyl chlorides, radical-based approaches offer milder conditions and broader substrate compatibility. dtu.dkacs.org

Recent advancements have focused on the in situ generation of sulfamoyl radicals from various precursors. One prominent strategy involves the visible-light-mediated photoredox catalysis. chemrxiv.orgresearchgate.net In this approach, a photocatalyst, such as Ru(bpy)₃Cl₂, absorbs light and initiates a single-electron transfer process. organic-chemistry.org For instance, N-aminopyridinium salts can serve as nitrogen radical precursors; upon reduction by the excited photocatalyst, they fragment to form a nitrogen-centered radical. researchgate.netchemrxiv.org This nitrogen radical is then trapped by sulfur dioxide (or a solid surrogate like DABSO) to generate the key sulfamoyl radical intermediate. researchgate.netchemrxiv.org

Another method involves the activation of sulfamoyl chlorides. Due to their high reduction potential, direct single-electron reduction is challenging. acs.org However, a silyl (B83357) radical, generated photochemically, can readily abstract the chlorine atom from a sulfamoyl chloride to produce the desired sulfamoyl radical. acs.org Alternatively, dimethylsulfamoyl chloride has been used to generate sulfamoyl radicals under visible-light photoredox conditions. rsc.org Copper catalysis also provides a pathway for generating these radicals, often starting from sulfonyl hydrazides or through the combination of amines and a sulfur dioxide source. acs.orgacs.orgsci-hub.st

Once generated, sulfamoyl radicals are highly effective in the synthesis of a wide array of sulfonamides. dtu.dk A primary application is their addition across carbon-carbon double bonds in alkenes. acs.org This radical addition can proceed via two main pathways:

Hydrosulfamoylation: The sulfamoyl radical adds to an alkene, and the resulting carbon-centered radical is subsequently trapped by a hydrogen atom source.

Sulfamoylation: The intermediate carbon-centered radical undergoes further transformation, such as oxidation, leading to functionalized sulfonamides. chemrxiv.org

These reactions provide a direct and modular route to both alkenyl and alkyl sulfonamides under mild conditions. acs.org For example, the copper(I)-catalyzed reaction of amine carbonates, sulfur dioxide, and alkenes allows for the one-step synthesis of diverse sulfonamides. acs.org Similarly, visible-light photoredox catalysis enables the three-component reaction of N-aminopyridinium salts, SO₂, and electron-rich olefins to afford vinylic sulfonamides in good yields. researchgate.netchemrxiv.org This methodology has proven robust, with a wide substrate scope of over 100 examples, and has been successfully applied to the late-stage modification of complex drug molecules. dtu.dkacs.org

Chemo- and Regioselectivity in Reactions of this compound

The selectivity of reactions involving sulfamoyl fluorides is crucial for their synthetic utility. In deoxyfluorination reactions, a key challenge is managing the competition between the desired SN2 substitution and E2 elimination pathways, particularly with secondary and tertiary alcohols. researchgate.net The choice of the specific sulfonyl fluoride reagent and the base is critical in steering the reaction towards high chemoselectivity for fluorination. nih.gov N-disubstituted sulfamoyl fluorides are noted for their lower intrinsic reactivity compared to other sulfur(VI) fluorides, which can translate to higher selectivity in certain applications, such as covalent modification of proteins. claremont.edu The development of reagents like PyFluor and SulfoxFluor was driven by the need to achieve high yields of the fluoride product with minimal elimination byproducts. cas.cnnih.gov

In radical addition reactions, regioselectivity—the control of where the sulfamoyl radical adds to an unsymmetrical alkene—is a primary consideration. masterorganicchemistry.com The addition of radicals to allenes, for example, often occurs at the central carbon, but the outcome can be influenced by substitution patterns and reaction conditions. nih.gov For additions to simple alkenes, the regioselectivity is governed by the formation of the most stable carbon-centered radical intermediate. "Markovnikov" selectivity typically results in the addition of the radical to the less substituted carbon, placing the subsequent radical on the more substituted carbon. masterorganicchemistry.com Conversely, "anti-Markovnikov" selectivity can also be observed. masterorganicchemistry.com In photocatalyst-free activation of sulfamoyl chlorides for sulfamoyl-oximation of alkenes, high regioselectivity has been achieved through a hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay strategy. acs.org The judicious selection of catalysts and reaction conditions can provide excellent control over both chemo- and regioselectivity, as demonstrated in the iron(III)-salen catalyzed conjugate addition of thiols to dienones, where steric factors around the metal center dictate the regiochemical outcome. organic-chemistry.org

Mentioned Compounds

Applications of N Methylsulfamoyl Fluoride in Advanced Organic Synthesis

Versatile Reagent for Fluorine Introduction

While not a traditional deoxofluorinating agent that replaces a hydroxyl group with a single fluorine atom, N-methylsulfamoyl fluoride (B91410) serves as a key reagent for introducing the entire methylsulfamoyl moiety (-SO₂NHCH₃) into a molecule via the displacement of its fluoride atom. The S-F bond in sulfamoyl fluorides is robust, yet it can be selectively activated to undergo nucleophilic substitution. This reactivity allows for the precise and efficient installation of a sulfonamide linkage, which is a critical functional group in pharmaceuticals and agrochemicals. The introduction of the fluorine atom to the sulfur(VI) center attenuates the electrophilicity of the sulfur atom, rendering the compound more stable than its sulfonyl chloride counterpart and allowing for greater functional group tolerance in complex syntheses.

Building Block in Complex Molecular Architectures

The stability and predictable reactivity of N-methylsulfamoyl fluoride make it an excellent building block for the assembly of intricate molecular architectures. As a key component in the SuFEx click chemistry toolkit, it can be used to connect different molecular fragments with high efficiency and selectivity. nih.gov This modular approach is particularly valuable in creating libraries of compounds for drug discovery and materials science. nih.gov For instance, bifunctional molecules containing a sulfamoyl fluoride group can be synthesized and subsequently used to link to other molecules, building up complexity in a stepwise and controlled manner. The reliability of the SuFEx reaction allows chemists to design synthetic routes with the confidence that the sulfamoyl fluoride will serve as a dependable connection point. enamine.net

Synthesis of Sulfonamide Derivatives

One of the most direct and widespread applications of this compound is in the synthesis of N-methylated sulfonamides and, more broadly, unsymmetrical sulfamides. Through the SuFEx reaction, this compound reacts with a wide range of primary and secondary amines to form the corresponding sulfamide (B24259) derivatives. This transformation is often characterized by high yields, mild reaction conditions, and excellent functional group tolerance. nih.gov

The reaction typically involves the activation of the relatively inert S-F bond. While simple heating with an amine may not be sufficient, the reaction can be effectively promoted by the addition of a base or a Lewis acid. For example, the use of calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides for nucleophilic addition with amines. nih.gov Research has demonstrated that various sulfamoyl fluorides can be coupled with amines to produce sulfamides in high yields.

| Sulfamoyl Fluoride Reactant | Amine Reactant | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Benzyl-N-methylsulfamoyl fluoride | N-Benzylmethylamine | DBU | MeCN | 80 | 93 | rsc.org |

| Phenylsulfamoyl fluoride | N-Benzylmethylamine | DBU | MeCN | 80 | 88 | rsc.org |

| 4-Acetamidophenylsulfamoyl fluoride | Aniline | DBU | MeCN | 80 | 82 | rsc.org |

This table presents data for representative sulfamoyl fluorides to illustrate the general utility in sulfamide synthesis.

Utility as a Linchpin Reagent in Atypical Bond Constructions

In the context of SuFEx chemistry, sulfuryl fluoride (SO₂F₂) itself is often considered a "linchpin" reagent, capable of connecting two different nucleophiles (e.g., a phenol (B47542) and an amine). This compound can be viewed as a pre-functionalized linchpin. Once formed from an amine and SO₂F₂, it carries the methylamino fragment and is primed to react with a second, different nucleophile. This two-step, one-pot approach allows for the efficient coupling of readily available amines and other nucleophiles without needing a large excess of either partner, demonstrating its utility in creating diverse structures from simple starting materials.

Development of Novel Sulfur(VI) Compounds

This compound is a foundational reagent for accessing a variety of novel sulfur(VI) compounds. The SuFEx process allows the -SO₂F group to be exchanged with a wide array of nucleophiles beyond simple amines. This opens avenues to new classes of molecules built around a sulfur(VI) core. For example, reaction with alcohols can lead to sulfamates, and reaction with other nucleophiles can generate more exotic sulfur-containing functional groups. This versatility has led to the development of new materials, including polymers and ionic liquids functionalized with sulfonyl fluoride moieties. nih.govorganic-chemistry.org The ability to start with a simple building block like this compound and diversify it into numerous other S(VI) structures is a cornerstone of its utility in modern synthesis. researchgate.net

Role in Medicinal Chemistry Research (as a synthetic tool, not drug candidates)

In medicinal chemistry, the sulfamoyl fluoride moiety serves as a valuable synthetic tool for constructing potential therapeutic agents. Its stability allows it to be carried through multiple synthetic steps, a concept known as late-stage functionalization. rsc.orgresearchgate.net This enables chemists to introduce the sulfonamide group into a complex, biologically active molecule at a late stage of the synthesis, which is a highly efficient strategy for creating analogues of a lead compound to explore structure-activity relationships (SAR). nih.gov The robust nature of the SuFEx reaction makes this a reliable method for quickly diversifying molecular scaffolds. nih.gov

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. mdpi.com While this compound introduces a larger sulfonamide group rather than a single fluorine atom, the principles of using fluorine to modulate properties are still relevant. The presence of the highly electronegative fluorine atom in the sulfamoyl fluoride reactant influences its reactivity and stability. When this group is incorporated into a larger molecule to form a sulfonamide, the resulting moiety can significantly alter the parent molecule's physicochemical properties, such as:

Acidity/Basicity (pKa): The strongly electron-withdrawing nature of the sulfonyl group can lower the pKa of nearby acidic protons.

Lipophilicity: The sulfonamide group can modulate the molecule's lipophilicity, affecting its solubility, permeability, and absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The S(VI) center is generally resistant to metabolic degradation, making the resulting sulfonamide linkage very stable in biological systems. nih.gov

This ability to fine-tune molecular properties makes this compound and related reagents powerful tools in the iterative process of drug design and optimization. nih.gov

Parallel Synthesis for S(VI) Compound Libraries

The inherent stability and predictable reactivity of the sulfamoyl fluoride moiety, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, have positioned it as a valuable functional group for the construction of diverse S(VI) compound libraries. While direct reports on the use of this compound as a building block in large-scale parallel synthesis are not extensively detailed in the literature, the synthetic accessibility of a wide array of sulfamoyl fluorides from corresponding amines provides a strong basis for its application in high-throughput screening and drug discovery endeavors. The generation of these libraries is crucial for identifying new bioactive molecules and therapeutic agents.

The synthesis of sulfamoyl fluorides can be achieved through various methods, including the reaction of primary and secondary amines with sulfuryl fluoride (SO₂F₂) or its surrogates. nih.govresearchgate.net A notable advancement in this area is the use of shelf-stable fluorosulfurylating reagents, such as 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (B1224126), which facilitates the conversion of a broad range of amines into their corresponding sulfamoyl fluorides with high efficiency. nih.govresearchgate.net This methodology is particularly amenable to parallel synthesis formats, allowing for the rapid generation of a multitude of structurally diverse sulfamoyl fluorides in micro-scale, often in 96-well plates. nih.govresearchgate.net

The resulting libraries of S(VI) compounds, including those hypothetically derived from N-methylamine to yield this compound, can then be subjected to further diversification through SuFEx reactions with a variety of nucleophiles. This modular approach allows for the creation of extensive collections of molecules with potential applications in medicinal chemistry and chemical biology.

Below is a table showcasing a representative set of sulfamoyl fluorides that can be synthesized in parallel, illustrating the diversity achievable in S(VI) compound libraries.

| Amine Precursor | Sulfamoyl Fluoride Product |

| Methylamine | This compound |

| Dimethylamine | N,N-dimethylsulfamoyl fluoride |

| Piperidine | Piperidine-1-sulfonyl fluoride |

| Aniline | N-phenylsulfamoyl fluoride |

| Benzylamine | N-benzylsulfamoyl fluoride |

This table illustrates the potential for generating a library of sulfamoyl fluorides from various amine precursors using parallel synthesis techniques.

Exploration as a Triflate Alternative in Synthetic Schemes

The trifluoromethanesulfonate (triflate) group is a widely utilized leaving group in organic synthesis due to its exceptional ability to depart and stabilize the resulting negative charge. The exploration of alternative functional groups that can replicate or offer unique reactivity profiles compared to triflates is an ongoing area of research. In this context, the this compound moiety presents an interesting, albeit largely unexplored, potential alternative.

The utility of a leaving group is intrinsically linked to the stability of the corresponding anion. The triflate anion is highly stabilized through resonance and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org Similarly, the fluoride anion is a stable species, and the sulfamoyl group can also delocalize the negative charge.

While direct comparative studies on the leaving group ability of this compound versus triflate are scarce, some key differences in their reactivity can be inferred. The primary reactivity of sulfamoyl fluorides, including this compound, is centered on the electrophilic sulfur atom, making them excellent candidates for SuFEx reactions where the S-F bond is cleaved upon nucleophilic attack. nih.gov This is mechanistically distinct from the typical C-O bond cleavage that occurs when a triflate group acts as a leaving group in substitution or cross-coupling reactions. wikipedia.org

However, the sulfonyl fluoride group has been shown to be stable under various reaction conditions, including Pd-catalyzed cross-coupling reactions where other parts of the molecule participate in the transformation. enamine.net This stability could be advantageous in certain synthetic sequences. The potential for the -SO₂F unit to act as a leaving group is dependent on the substituent, suggesting that with appropriate electronic modifications, a sulfamoyl fluoride could be tuned to exhibit leaving group properties. enamine.net

A comparative overview of the properties of the triflate and this compound groups is presented in the table below.

| Property | Triflate (-OTf) | This compound (-N(Me)SO₂F) |

| Typical Role | Excellent Leaving Group | Electrophile in SuFEx Reactions |

| Leaving Group Ability | Very High | Generally Low (S-F bond cleavage predominates) |

| Stability | Generally stable, but can be reactive | High stability, often inert in various conditions |

| Primary Reaction | C-O bond cleavage in substitution/coupling | Nucleophilic attack at sulfur (S-F cleavage) |

This table provides a comparative analysis of the general properties and reactivity of the triflate and this compound functional groups.

Further research is required to fully elucidate the potential of this compound and other sulfamoyl fluorides as viable alternatives to triflates in specific synthetic applications. Such investigations could unveil novel reactivity patterns and expand the synthetic chemist's toolkit.

Computational and Theoretical Chemistry Studies of N Methylsulfamoyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, geometry, and reactivity of sulfamoyl fluorides.

Density Functional Theory (DFT) calculations are widely employed to elucidate the mechanisms of reactions involving sulfamoyl fluorides, especially within the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. researchgate.netnumberanalytics.com These reactions are characterized by the exchange of the fluoride on the high-valent sulfur center with a nucleophile. nih.gov

Computational studies on model systems, such as the reaction between methanesulfonyl fluoride and methylamine, suggest that the reaction proceeds via an S_N2-type mechanism. nih.gov DFT analysis of this pathway reveals a pre-reaction complex, a high-energy transition state, and a post-reaction complex involving hydrogen-bonded hydrogen fluoride. nih.gov A crucial finding from these computational models is the role of a complementary base, which can significantly lower the reaction barrier by enhancing the nucleophilicity of the amine through hydrogen bonding, effectively acting as a catalyst. nih.govnih.gov

For N-disubstituted sulfamoyl fluorides, such as N-methylsulfamoyl fluoride, the increased electron density at the sulfur atom generally leads to decreased reactivity (decreased "SuFExability") compared to primary sulfamoyl fluorides or sulfonyl fluorides. nih.govclaremont.edu Consequently, these reactions often require harsher conditions or activation by Lewis acids to proceed efficiently. nih.govoup.com DFT has been used to study these activation mechanisms, for instance, showing how a Ca(NTf₂)₂ catalyst can activate the SuFExable group. nih.gov While some reactions of sulfonyl fluorides have been proposed to occur via an addition-elimination mechanism, the S_N2-type pathway is often considered for amine nucleophiles. nih.govresearchgate.net

Quantum chemical calculations are highly effective in predicting and interpreting the spectroscopic data of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netmjcce.org.mk For sulfamoyl fluoride (FSO₂NH₂), the parent compound of this compound, DFT calculations have been performed to compute harmonic vibrational frequencies. researchgate.net The calculated frequencies show good agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of the fundamental vibrational modes. researchgate.netscispace.com

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν(NH₂) asym | 3538 | a' | Asymmetric NH₂ Stretch |

| ν(NH₂) sym | 3427 | a' | Symmetric NH₂ Stretch |

| ν(SO₂) asym | 1458 | a' | Asymmetric SO₂ Stretch |

| ν(SO₂) sym | 1231 | a' | Symmetric SO₂ Stretch |

| δ(NH₂) | 1576 | a' | NH₂ Scissoring |

| ν(SN) | 933 | a' | SN Stretch |

| ν(SF) | 724 | a' | SF Stretch |

Data sourced from a DFT/B3LYP study on sulfamoyl fluoride. researchgate.net The values help in assigning experimental spectra for related compounds.

Computational models are essential for determining the stable conformations and understanding the electronic structure of sulfamoyl fluorides. DFT calculations on the parent sulfamoyl fluoride (FSO₂NH₂) molecule predict that it exists predominantly in an anti conformation, where the fluorine-sulfur bond is positioned anti to the lone pair of electrons on the nitrogen atom. researchgate.net This conformer is significantly more stable than the corresponding syn form. researchgate.net For the more complex N-benzyl-N-methylsulfamoyl fluoride, computational models predict a staggered conformation around the S–N bond to minimize steric hindrance, with the sulfamoyl fluoride group adopting a tetrahedral geometry.

| Parameter | Calculated Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-F Bond Length | ~1.58 Å |

| S-N Bond Length | ~1.65 Å |

| O-S-O Bond Angle | ~123° |

| F-S-N Bond Angle | ~100° |

Values are typical approximations from DFT calculations on sulfamoyl fluoride and its derivatives. researchgate.net

The electronic structure of the sulfonyl group has been a subject of extensive computational analysis. researchgate.net Natural Bond Orbital (NBO) analysis on related sulfonamides indicates that the sulfur-nitrogen bond is strongly polarized and that electronic interactions are dominated by hyperconjugation (e.g., n→σ* interactions) rather than d-orbital participation. researchgate.net DFT has also been used to correlate electronic properties with reactivity. For a panel of sulfur(VI) fluorides, including a sulfamoyl fluoride, a strong correlation (R² = 0.97) was found between the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy and the compound's hydrolytic stability, demonstrating the predictive power of these methods. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions that is not captured by static quantum chemical calculations.

MD simulations are used to understand how molecules like this compound interact with themselves and with other molecules in a system. These intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern the physical properties of materials and can influence chemical reactivity. rsc.org For instance, MD simulations of N-benzyl-N-methylsulfamoyl fluoride suggest that rotation about the S-N bond is restricted at room temperature, leading to two main conformers.

In studies of related sulfonyl compounds, Hirshfeld surface analysis, which is derived from crystallographic data but visualizes intermolecular contacts, showed that halogen and oxygen atoms are responsible for over 50% of the intermolecular interactions in the crystal packing. nih.gov Furthermore, simulations of SuFEx reactions have highlighted the critical role of intermolecular hydrogen bonding. In the reaction of an amine with a sulfonyl fluoride, the amine's nucleophilicity is enhanced by a hydrogen bond from a base, an interaction that can be explicitly modeled in MD. nih.govnih.gov

The solvent environment can have a profound impact on chemical reactions and molecular conformations. nih.gov Computational chemistry addresses this through implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant and are often used in DFT calculations to estimate the energetic effects of a bulk solvent. acs.orgnih.gov

For a more detailed, atomistic view of solute-solvent interactions, explicit solvent models are used within MD simulations. nih.gov In these simulations, individual solvent molecules are included, allowing for the direct observation of phenomena like hydrogen bonding and the formation of solvation shells. mdpi.com For example, ab initio metadynamics simulations of a related triflylation reaction showed that water molecules can play a direct mechanistic role by forming a hydrogen-bonded termolecular transition state with the amine and the sulfonyl fluoride hub. rsc.org Similarly, Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations, which treat the solute with high-level quantum mechanics and the solvent with classical mechanics, are used to study the detailed structure and dynamics of solvation shells around ions and molecules in solution. mdpi.com

Energy Decomposition Analysis (EDA) for Mechanistic Insights

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components, such as electrostatics, Pauli repulsion, orbital interactions (including charge transfer), and dispersion forces. researchgate.netnih.gov This analysis provides deep insights into the nature of chemical bonds and intermolecular interactions, clarifying the driving forces behind reaction mechanisms. While specific EDA studies focusing exclusively on this compound are not prominent in the literature, the principles are widely applied to related fluorinated and sulfonyl-containing molecules, offering a clear framework for understanding its reactivity. rsc.orgescholarship.org

In the context of reactions involving this compound, such as its reaction with an amine nucleophile to form a sulfamide (B24259), EDA can elucidate the roles of various forces during the transition state. For instance, computational studies on the synthesis of sulfonamides from sulfonyl fluorides have shown that the formation of the crucial N-S bond is significantly influenced by the deprotonation of the amine nucleophile by a base in the transition state. acs.org An EDA of this transition state would likely reveal a large, stabilizing electrostatic component arising from the hydrogen bonding-like interaction, which enhances the nucleophilicity of the amine. acs.org

The analysis decomposes the interaction energy (ΔE_int) into several key terms, which can be conceptualized as follows:

ΔE_Pauli: This term represents the destabilizing Pauli repulsion (or exchange repulsion) that arises from the interaction of filled orbitals on the interacting fragments.

ΔE_elstat: This is the classical electrostatic interaction between the unperturbed charge distributions of the fragments. For the reaction of this compound with a nucleophile, this term would capture the attraction between the electron-deficient sulfur center and the electron-rich nucleophile.

ΔE_orb: The orbital interaction term accounts for the stabilizing effects of charge transfer (electron donation from occupied to unoccupied orbitals) and polarization (the distortion of each fragment's electron cloud in the presence of the other).

ΔE_disp: This term quantifies the stabilizing dispersion forces, which are crucial for describing non-covalent interactions.

A typical EDA for a reaction step involving this compound would provide quantitative values for these components, highlighting the dominant forces. For example, in the nucleophilic attack on the sulfur atom, a significant stabilizing ΔE_orb term would be expected, corresponding to the charge transfer from the nucleophile's HOMO to the S-F σ* antibonding LUMO of the sulfamoyl fluoride.

Table 1: Conceptual Energy Decomposition Analysis Components for a Reaction Transition State

| Energy Component | Description | Expected Contribution in Nucleophilic Attack |

|---|---|---|

| ΔE_int | Total Interaction Energy | Net value determines the barrier height |

| ΔE_Pauli | Pauli (Exchange) Repulsion | Destabilizing (Positive Value) |

| ΔE_elstat | Electrostatic Interaction | Stabilizing (Negative Value) |

| ΔE_orb | Orbital Interaction (Charge Transfer/Polarization) | Stabilizing (Negative Value) |

By applying EDA, researchers can gain a detailed understanding of substituent effects. For example, comparing the EDA results for this compound with other sulfonyl fluorides could quantify how the methyl group's electronic properties modulate the electrostatic and orbital interactions at the sulfur center, thereby influencing its reactivity. escholarship.org

Development and Validation of Force Fields for Fluorinated Compounds

Molecular mechanics simulations, which rely on force fields, are indispensable tools for studying the structure, dynamics, and interactions of molecules. A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. The accuracy of simulations is critically dependent on the quality of the force field parameters. acs.org For novel or specialized compounds like this compound, existing force fields may lack accurate parameters for the unique chemical environment of the sulfamoyl fluoride group.

The development of new force field parameters for sulfonyl-containing compounds is a hierarchical process. nih.gov It typically involves:

Selection of Model Compounds: Small molecules that contain the chemical moiety of interest, such as sulfone, sulfonamide, and sulfamate, are chosen for parameterization. nih.gov For this compound, model compounds would include N,N-dimethylsulfamoyl fluoride and related structures.